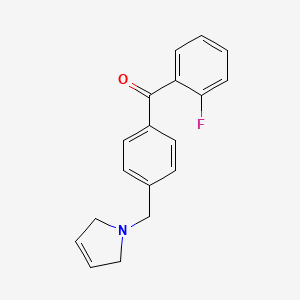

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

Descripción general

Descripción

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is an organic compound that features a pyrrole ring and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone typically involves the reaction of 2,5-dihydro-1H-pyrrole with a benzaldehyde derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrrole can effectively target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections .

Neuropharmacological Effects

There is emerging evidence that pyrrole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases and mental health disorders. The compound's ability to modulate neurotransmitter release and receptor activity suggests a role in treating conditions such as depression and anxiety .

Material Science

In the industrial sector, this compound is being explored for its application in the synthesis of advanced materials, including polymers and nanomaterials. The unique electronic properties imparted by the fluorophenyl group enhance the material's performance characteristics, making it suitable for use in high-tech applications such as electronics and coatings.

Synthesis of Fine Chemicals

This compound serves as a valuable intermediate in the synthesis of other complex organic molecules. Its reactivity allows for the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro | Supports further investigation into clinical applications for cancer treatment |

| Research on Antimicrobial Effects | Showed effectiveness against resistant bacterial strains | Highlights potential for development of new antibiotics |

| Neuropharmacological Study | Indicated modulation of serotonin receptors | Suggests utility in treating mood disorders |

Mecanismo De Acción

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Uniqueness

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .

Actividad Biológica

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrrole ring which is known for its diverse biological activities. The presence of a fluorine atom and the methanone group adds to its potential reactivity and bioactivity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory effects. For instance, one study demonstrated that similar pyrrole derivatives inhibited the production of pro-inflammatory cytokines in vitro. The docking studies suggested that these compounds interact with specific inflammatory pathways, potentially blocking the action of inflammatory mediators .

Antioxidant Properties

Pyrrole derivatives have shown promising antioxidant activity. A study employing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that compounds with similar structures exhibited considerable free radical scavenging activity. The mechanism is attributed to the electron-donating ability of the pyrrole nitrogen .

Anticancer Potential

The anticancer properties of this compound have been evaluated through various assays. Molecular docking studies revealed that it could bind effectively to cancer-related targets such as protein kinases, suggesting a mechanism for inhibiting tumor growth. In vivo studies on related compounds have shown a reduction in tumor size in animal models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Key factors influencing their activity include:

- Substituents on the Pyrrole Ring : Modifications at different positions can enhance or reduce activity.

- Fluorine Substitution : The introduction of fluorine has been associated with increased lipophilicity and improved binding affinity to biological targets.

A comparative analysis of various derivatives highlights that modifications leading to electron-withdrawing groups generally enhance the anticancer and anti-inflammatory activities .

Case Studies

Several studies provide insights into the biological effects of similar compounds:

-

Study on Antioxidant Activity :

- Researchers synthesized a series of pyrrole derivatives and tested their antioxidant properties using different assays.

- Results indicated that compounds with hydroxyl groups exhibited superior antioxidant capacity compared to those without.

-

Anti-inflammatory Mechanism :

- A study utilized molecular docking simulations to identify potential binding sites on inflammatory mediators.

- The findings suggested that specific interactions with TNF-alpha receptors could explain the observed anti-inflammatory effects.

- Anticancer Efficacy :

Propiedades

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZFQVTUWDNNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643041 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-40-4 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.